molecular formula C23H28O B12549827 2,2-Diphenylcycloundecan-1-one CAS No. 143101-91-1

2,2-Diphenylcycloundecan-1-one

Katalognummer: B12549827
CAS-Nummer: 143101-91-1
Molekulargewicht: 320.5 g/mol
InChI-Schlüssel: RNQHVBDCJQZEOB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Diphenylcycloundecan-1-one is a chemical compound characterized by a cycloundecane ring substituted with two phenyl groups at the 2-position and a ketone functional group at the 1-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenylcycloundecan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cycloundecanone with phenylmagnesium bromide (Grignard reagent) to introduce the phenyl groups, followed by oxidation to form the ketone. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and specific reagents are chosen to ensure efficient conversion and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Diphenylcycloundecan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: The ketone can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination under UV light.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Halogenated derivatives of the phenyl groups.

Wissenschaftliche Forschungsanwendungen

2,2-Diphenylcycloundecan-1-one has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2,2-Diphenylcycloundecan-1-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl groups may participate in π-π interactions, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

    2,2-Diphenylcyclohexanone: Similar structure but with a smaller cycloalkane ring.

    2,2-Diphenylcyclododecanone: Larger cycloalkane ring, potentially different reactivity and properties.

    2,2-Diphenylcyclopentanone: Even smaller ring, distinct chemical behavior.

Uniqueness: 2,2-Diphenylcycloundecan-1-one is unique due to its specific ring size, which influences its chemical reactivity and physical properties. The balance between ring strain and steric hindrance makes it an interesting subject for studying structure-activity relationships.

Eigenschaften

CAS-Nummer

143101-91-1

Molekularformel

C23H28O

Molekulargewicht

320.5 g/mol

IUPAC-Name

2,2-diphenylcycloundecan-1-one

InChI

InChI=1S/C23H28O/c24-22-18-12-4-2-1-3-5-13-19-23(22,20-14-8-6-9-15-20)21-16-10-7-11-17-21/h6-11,14-17H,1-5,12-13,18-19H2

InChI-Schlüssel

RNQHVBDCJQZEOB-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCC(=O)C(CCCC1)(C2=CC=CC=C2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.